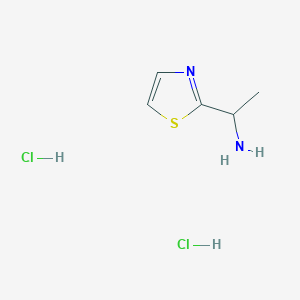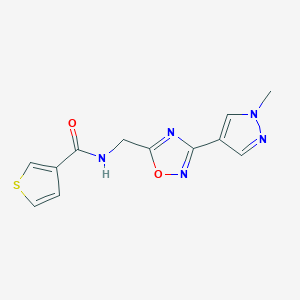![molecular formula C18H18N2O4S B2570206 1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879929-28-9](/img/structure/B2570206.png)
1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups including a thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide ring, a phenyl group, and a methoxyphenyl group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . The presence of the imidazole ring suggests that this compound could be synthesized from a precursor containing an imidazole ring, which is then further functionalized .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered ring containing two nitrogen atoms, which can participate in a variety of chemical reactions .Applications De Recherche Scientifique
Corrosion Inhibition
One of the notable scientific applications of imidazole derivatives, which share structural similarities with 1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, is in the field of corrosion inhibition. For instance, certain imidazole derivatives have been synthesized and found to exhibit significant corrosion inhibition efficacy on mild steel in acidic solutions. These derivatives, through experimental and surface analyses coupled with Density Functional Theory (DFT) explorations, have demonstrated high corrosion inhibition efficiencies, suggesting their potential application in protecting metals from corrosive environments (Prashanth et al., 2021).
Photoluminescence and Photochromic Behavior
Another fascinating application area is in the synthesis of multifunctional mononuclear complexes exhibiting unique photoluminescence and photochromic behaviors. For example, complexes synthesized using bisthienylethenes containing N,O-donor binding sites have shown distinct structural, magnetic, and photochromic properties upon irradiation with light. These materials can change color and demonstrate slow magnetic relaxation, making them suitable for applications in molecular electronics and as materials for information storage (Cao et al., 2015).
Luminescent Materials
Imidazole derivatives have also been explored for their potential in creating luminescent materials. One study focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which exhibited remarkable Stokes' shift range and tunable quantum yields depending on the chemical structure of the substituents. These compounds, especially those with large Stokes' shifts and high quantum yields, were incorporated into a transparent thermosetting polyurethane resin to produce low-cost luminescent materials (Volpi et al., 2017).
Antiulcer Agents
In the medical field, certain imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized and evaluated as potential antisecretory and cytoprotective antiulcer agents. Although these compounds did not display significant antisecretory activity, some demonstrated good cytoprotective properties, suggesting their utility in developing treatments for ulcerative conditions (Starrett et al., 1989).
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-17-10-6-5-9-14(17)20-16-12-25(22,23)11-15(16)19(18(20)21)13-7-3-2-4-8-13/h2-10,15-16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCIYAYDQSMYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


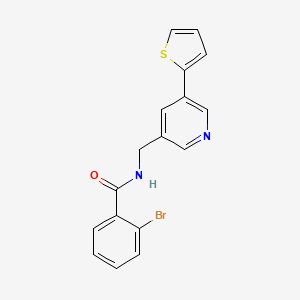

![methyl 2-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2570131.png)
![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2570132.png)
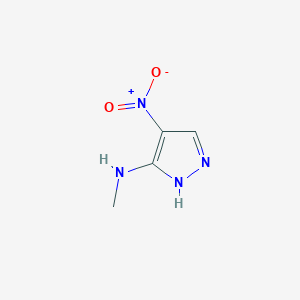
![methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2570136.png)
![(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B2570137.png)
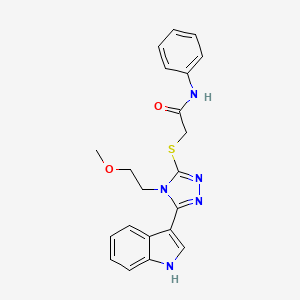
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2570141.png)
